Heptyl crotonate

Description

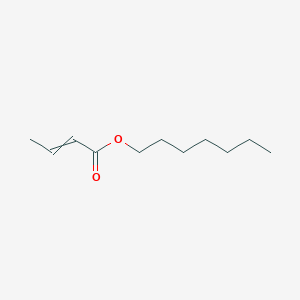

Structure

3D Structure

Properties

CAS No. |

16930-99-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

heptyl (E)-but-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-6-7-8-10-13-11(12)9-4-2/h4,9H,3,5-8,10H2,1-2H3/b9-4+ |

InChI Key |

DOBPEHKISOHXTE-RUDMXATFSA-N |

SMILES |

CCCCCCCOC(=O)C=CC |

Isomeric SMILES |

CCCCCCCOC(=O)/C=C/C |

Canonical SMILES |

CCCCCCCOC(=O)C=CC |

Other CAS No. |

16930-99-7 83783-78-2 |

Origin of Product |

United States |

Foundational & Exploratory

Heptyl Crotonate (CAS: 16930-99-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl crotonate, with the CAS number 16930-99-7, is an organic compound classified as an ester of crotonic acid and heptanol. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Furthermore, this document elucidates the general mechanism of toxicity associated with the class of α,β-unsaturated carbonyl compounds, to which this compound belongs. This information is intended to be a valuable resource for professionals in research, and drug development who may be working with or investigating this compound and its related structures.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological information for this compound.

| Identifier | Value |

| CAS Number | 16930-99-7 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| IUPAC Name | Heptyl (E)-but-2-enoate |

| Synonyms | Heptyl 2-butenoate, 2-Butenoic acid, heptyl ester |

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid (estimated) | [1] |

| Boiling Point | 229-231 °C at 760 mmHg | [1] |

| Flash Point | 106.1 °C | [1] |

| Density | 0.889 g/cm³ | [1] |

| Water Solubility | 16.97 mg/L at 25 °C (estimated) | [1] |

| logP (o/w) | 4.354 (estimated) | [1] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be readily achieved through the Fischer esterification of crotonic acid with 1-heptanol, using a strong acid catalyst.

Materials:

-

Crotonic acid (1.0 eq)

-

1-Heptanol (3.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add crotonic acid, 1-heptanol, and toluene.

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (toluene) and excess 1-heptanol under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Spectroscopic Analysis (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.

-

δ ~1.3 ppm (m, 8H): Methylene groups of the heptyl chain.

-

δ ~1.6 ppm (quintet, 2H): Methylene group adjacent to the ester oxygen on the heptyl chain.

-

δ ~1.8 ppm (dd, 3H): Methyl group of the crotonate moiety.

-

δ ~4.1 ppm (t, 2H): Methylene group attached to the ester oxygen.

-

δ ~5.8 ppm (dq, 1H): Vinylic proton at the α-position to the carbonyl group.

-

δ ~6.9 ppm (dq, 1H): Vinylic proton at the β-position to the carbonyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~14 ppm: Terminal methyl carbon of the heptyl chain.

-

δ ~18 ppm: Methyl carbon of the crotonate moiety.

-

δ ~22-32 ppm: Methylene carbons of the heptyl chain.

-

δ ~64 ppm: Methylene carbon attached to the ester oxygen.

-

δ ~122 ppm: Vinylic carbon at the α-position.

-

δ ~145 ppm: Vinylic carbon at the β-position.

-

δ ~166 ppm: Carbonyl carbon of the ester.

IR (Infrared) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for an α,β-unsaturated ester.[4][5][6][7]

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1720-1740 cm⁻¹: Strong C=O stretching vibration of the α,β-unsaturated ester.

-

~1650 cm⁻¹: C=C stretching vibration of the conjugated double bond.

-

~1150-1250 cm⁻¹: C-O stretching vibrations of the ester group.

Biological Activity and Signaling Pathway

Specific biological activity and signaling pathways for this compound have not been extensively studied. However, as an α,β-unsaturated carbonyl compound, its toxicity is generally attributed to its electrophilic nature.[8][9][10][11][12]

General Mechanism of Toxicity: Michael Addition

The key mechanism of toxicity for α,β-unsaturated carbonyl compounds is the Michael addition reaction. The electron-withdrawing carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic. This electrophilic center can then react with soft nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, as well as amine groups in proteins and DNA.[8][11][12] This covalent modification of biological macromolecules can lead to enzyme inactivation, depletion of cellular antioxidants (like glutathione), and DNA damage, ultimately resulting in cellular dysfunction and toxicity.[8][11][12]

Caption: General mechanism of toxicity for this compound.

Conclusion

This technical guide has provided a detailed overview of this compound (CAS 16930-99-7), encompassing its physicochemical properties, a comprehensive experimental protocol for its synthesis, and predicted spectroscopic data. A key aspect highlighted is the general mechanism of toxicity for the class of α,β-unsaturated carbonyl compounds, which proceeds via Michael addition and subsequent covalent modification of biological macromolecules. This information serves as a foundational resource for researchers and professionals engaged in the study and application of this and related compounds, emphasizing the importance of understanding their chemical reactivity in biological systems. Further research is warranted to elucidate the specific biological activities and toxicological profile of this compound.

References

- 1. This compound, 16930-99-7 [thegoodscentscompany.com]

- 2. asahilab.co.jp [asahilab.co.jp]

- 3. azom.com [azom.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. purdue.edu [purdue.edu]

- 8. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Heptyl crotonate molecular weight and formula

An In-depth Technical Guide to Heptyl Crotonate: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides a focused overview of the molecular weight and chemical formula of this compound.

This compound, also known by its systematic name heptyl but-2-enoate, is an organic compound classified as an ester of crotonic acid and heptanol.[1] Its chemical identity is defined by its specific arrangement of atoms, which is represented by its molecular formula, and the cumulative mass of these atoms, given by its molecular weight.

Physicochemical Data Summary

The essential quantitative data for this compound is summarized in the table below. This information is fundamental for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| CAS Number | 16930-99-7 |

| Appearance | Colorless to pale yellow liquid (est.) |

| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg |

| Flash Point | 105.56 °C (222.00 °F) |

| Density | 0.889 g/cm³ |

Data sourced from multiple chemical suppliers and databases.[1][2][3]

Core Molecular Attributes

The molecular formula, C₁₁H₂₀O₂, indicates that each molecule of this compound contains 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms.[1][2][3] The molecular weight is approximately 184.28 grams per mole, a value derived from the sum of the atomic weights of its constituent atoms.[2][3]

Caption: Logical flow from compound identity to its molecular formula and weight.

References

Heptyl crotonate boiling point and flash point

An In-depth Technical Guide on the Physicochemical Properties of Heptyl Crotonate

This technical guide provides a comprehensive overview of the boiling and flash points of this compound, targeted towards researchers, scientists, and professionals in drug development. This document outlines key physical constants, details the experimental methodologies for their determination, and presents relevant chemical synthesis workflows.

Physicochemical Data of this compound

This compound, also known as heptyl (E)-but-2-enoate, is an ester with the chemical formula C11H20O2. It is a colorless to pale yellow liquid. The boiling and flash points are critical parameters for handling, storage, and application of this compound. The reported values for these properties are summarized in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 229.00 to 231.00 °C at 760.00 mm Hg | [1][2] |

| 235.7 °C at 760 mmHg | [3] | |

| 235.00 to 236.00 °C at 760.00 mm Hg (estimated) | [4] | |

| Flash Point | 222.00 °F (105.56 °C) - Tagliabue Closed Cup (TCC) | [1][2] |

| 106.1 °C | [3] | |

| 223.00 °F (106.10 °C) - Tagliabue Closed Cup (TCC) (estimated) | [4] |

Experimental Protocols for Property Determination

The determination of boiling and flash points requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the methodologies relevant to esters like this compound.

Determination of Boiling Point

The boiling point of an ester is influenced by its molecular weight and the degree of branching in its structure.[5] As esters like this compound are polar molecules, they exhibit dipole-dipole interactions and van der Waals dispersion forces.[6] However, they are incapable of forming hydrogen bonds between their own molecules, which results in lower boiling points compared to carboxylic acids of similar carbon number.[6][7]

A common method for determining the normal boiling point of esters is through thermogravimetric analysis (TGA) .[8]

Protocol: Boiling Point Determination via Thermogravimetric Analysis (TGA)

-

Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass.

-

Sample Preparation: A small, precise amount of the this compound sample is placed in an appropriate crucible (e.g., alumina).

-

Analysis Conditions: The sample is heated at a constant rate under a controlled atmosphere (typically an inert gas like nitrogen).

-

Data Acquisition: The instrument records the mass of the sample as a function of temperature. The boiling point corresponds to the temperature at which a rapid mass loss due to vaporization occurs.

-

Pressure Correction: The experimental boiling point is corrected to standard atmospheric pressure (760 mm Hg) if the measurement is performed at a different pressure.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid's vapors will ignite momentarily when an ignition source is applied.[9] For viscous liquids or those that may form a surface film, the Pensky-Martens closed-cup test is a standard method.[10]

Protocol: Flash Point Determination using Pensky-Martens Closed-Cup Tester (ASTM D93)

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup, a lid with an opening mechanism, a stirrer, a heat source, and an ignition source applicator.[9][10]

-

Sample Preparation: The test cup is filled with the this compound sample to a specified level.

-

Heating and Stirring: The sample is heated at a slow, constant rate while being continuously stirred to ensure temperature uniformity.[10]

-

Ignition Test: At regular temperature intervals, the stirring is momentarily stopped, and the ignition source (a test flame) is applied through the opening in the lid.[10]

-

Flash Point Observation: The flash point is recorded as the lowest temperature at which the application of the ignition source causes a distinct flash inside the cup.[9]

-

Barometric Pressure Correction: The observed flash point is corrected to standard atmospheric pressure.

Synthesis of this compound

This compound can be synthesized via Fischer esterification, a common method for producing esters. This reaction involves the acid-catalyzed reaction between a carboxylic acid (crotonic acid) and an alcohol (heptanol).[11][12]

Reaction: Crotonic Acid + Heptanol ⇌ this compound + Water

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an acid catalyst (such as sulfuric acid) is used, and water is typically removed as it is formed.[11]

References

- 1. This compound, 16930-99-7 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. heptyl (E)-crotonate, 83783-78-2 [perflavory.com]

- 5. organic chemistry - What determines the boiling point of esters of the same number of carbon atoms but different structural formula? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 12. google.com [google.com]

Heptyl Crotonate Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of heptyl crotonate, a key chemical intermediate in various manufacturing processes. This document is intended for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who require a thorough understanding of this compound's behavior in different solvent environments.

Core Topic: this compound Solubility

This compound (C₁₁H₂₀O₂) is an ester known for its applications in the fragrance and flavor industries, as well as a potential building block in organic synthesis. Its solubility is a critical parameter for its use in reaction chemistry, purification processes, and formulation development.

Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg[1] |

| Vapor Pressure | 0.049000 mmHg @ 25.00 °C (estimated)[1] |

| Flash Point | 222.00 °F TCC (105.56 °C)[1] |

| logP (o/w) | 4.354 (estimated)[1] |

Quantitative Solubility Data

Currently, specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that this compound is generally soluble in alcohols and insoluble in water.[1][2] One source provides an estimated water solubility of 16.97 mg/L at 25 °C.[1][2]

Due to the lack of specific numerical data, the following table provides a qualitative summary of expected solubility based on the principle of "like dissolves like" and the known properties of similar esters. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the experimental protocols outlined in the subsequent section.

Qualitative Solubility of this compound in Common Organic Solvents:

| Solvent | Polarity | Expected Solubility |

| Hexane | Non-polar | High |

| Toluene | Non-polar | High |

| Diethyl Ether | Non-polar | High |

| Chloroform | Non-polar | High |

| Dichloromethane | Polar aprotic | Moderate to High |

| Ethyl Acetate | Polar aprotic | Moderate to High |

| Acetone | Polar aprotic | Moderate |

| Ethanol | Polar protic | Soluble |

| Methanol | Polar protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Moderate to Low |

| Water | Polar protic | Insoluble (16.97 mg/L @ 25°C est.)[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is a standard approach that can be adapted for various solvent and temperature conditions.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed beaker

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid crystallization.

-

Immediately filter the solution using a syringe filter that is also at the experimental temperature to remove any suspended particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish or beaker.

-

Transfer a precise volume of the clear, filtered solution into the pre-weighed container.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a controlled temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, place the container with the this compound residue in a desiccator to cool to room temperature.

-

Weigh the container with the residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter (molarity).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) * 100

-

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the processes involved in assessing this compound solubility, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing the solubility of this compound.

References

An In-depth Technical Guide on Heptyl Crotonate: Properties and Safety Considerations

Introduction

Heptyl crotonate (CAS No. 16930-99-7) is an ester with applications in the flavor and fragrance industry.[1] Its chemical formula is C11H20O2, and it is also known by other names such as 2-butenoic acid, heptyl ester and heptyl 2-butenoate.[2][3] Due to the limited availability of a complete SDS, this document serves to consolidate the known properties of this compound and to outline essential safety workflows for its handling in a laboratory setting.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of these values are estimated.

| Property | Value | Source |

| Molecular Formula | C11H20O2 | Alfa Chemistry, FlavScents |

| Molecular Weight | 184.28 g/mol | Alfa Chemistry |

| CAS Number | 16930-99-7 | Alfa Chemistry, FlavScents |

| Appearance | Colorless to pale yellow clear liquid (estimated) | The Good Scents Company, FlavScents |

| Assay | 95.00 to 100.00% (sum of isomers) | The Good Scents Company, FlavScents |

| Boiling Point | 229.00 to 231.00 °C @ 760.00 mm Hg | The Good Scents Company, FlavScents |

| 235.7°C at 760 mmHg | Alfa Chemistry | |

| Flash Point | 222.00 °F (105.56 °C) TCC | The Good Scents Company, FlavScents |

| 106.1°C | Alfa Chemistry | |

| Vapor Pressure | 0.049000 mmHg @ 25.00 °C (estimated) | The Good Scents Company, FlavScents |

| Density | 0.889 g/cm³ | Alfa Chemistry |

| logP (o/w) | 4.354 (estimated) | The Good Scents Company, FlavScents |

| Solubility | Soluble in alcohol; water, 16.97 mg/L @ 25 °C (estimated) | The Good Scents Company, FlavScents |

Hazard and Safety Information

A comprehensive GHS classification, including hazard statements, pictograms, and precautionary statements for this compound, is not available from the searched sources. Similarly, detailed toxicological, ecological, and regulatory information could not be found. In the absence of such data, it is prudent to treat this compound as a potentially hazardous substance.[4][5][6]

Experimental Protocols and Workflows

Given the lack of specific safety data for this compound, the following sections detail generalized experimental workflows and safety procedures applicable to handling chemicals with unknown hazards.

When handling a chemical with incomplete safety information, a systematic approach to safety is crucial. The following diagram illustrates a general workflow for laboratory personnel.

In the event of an accidental exposure to a chemical with unknown toxicity, immediate and appropriate first aid is critical. The following diagram outlines a general first-aid response workflow.

Key First-Aid Procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][9]

-

Inhalation: Move the person to fresh air. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

When handling this compound or any chemical with unknown hazards, appropriate PPE is mandatory. This includes, but is not limited to:

-

Eye Protection: Chemical safety goggles or a face shield.[10]

-

Hand Protection: Chemically resistant gloves. The specific glove material should be selected based on a risk assessment of potential exposure.

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes.[11]

Handling and Storage

-

Handling: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][11] Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

While this compound has applications in specific industries, the lack of a comprehensive public Safety Data Sheet necessitates a cautious approach to its handling. The information provided in this guide is intended to supplement, not replace, established laboratory safety protocols and professional judgment. Researchers and all other personnel must adhere to prudent laboratory practices and conduct a thorough risk assessment before using this compound.

References

- 1. CAS Number Listing : Starting with 9001-00-7 to 20664-46-4 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. ehs.okstate.edu [ehs.okstate.edu]

- 5. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]

- 6. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]

- 8. hazmatschool.com [hazmatschool.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]

Synthesis of Heptyl Crotonate from Crotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of heptyl crotonate from crotonic acid via Fischer esterification. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data. The information is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, an ester derived from crotonic acid and heptanol, is a compound of interest in various chemical applications. Its synthesis is a classic example of the Fischer esterification, a fundamental reaction in organic chemistry. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[1][2][3] Understanding the principles and practical execution of this synthesis is crucial for chemists involved in the synthesis of novel organic molecules.

Reaction and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of crotonic acid with heptanol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is often used, or the water byproduct is removed as it is formed.[1][3]

The mechanism of the Fischer esterification proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.

Reaction Scheme:

CH₃CH=CHCOOH + CH₃(CH₂)₆OH ⇌ CH₃CH=CHCOO(CH₂)₆CH₃ + H₂O (Crotonic Acid) + (Heptanol) ⇌ (this compound) + (Water)

Reaction Mechanism Pathway

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Physicochemical and Reaction Data

The following tables summarize the key physicochemical properties of the reactants and product, along with typical reaction conditions for the synthesis of alkyl crotonates via Fischer esterification.

Table 1: Physicochemical Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Crotonic Acid | 86.09 | 185 - 189 | 1.02 |

| Heptanol | 116.20 | 176 | 0.822 |

| This compound | 184.28 | 229 - 231[4][5] | 0.889[6] |

Table 2: Reaction Parameters

| Parameter | Value |

| Reactants | |

| Crotonic Acid | 1.0 equivalent |

| Heptanol | 2.0 - 3.0 equivalents |

| Catalyst | |

| Sulfuric Acid (conc.) | 0.1 - 0.2 equivalents |

| Solvent | |

| Toluene or Benzene | To facilitate azeotropic removal of water |

| Reaction Conditions | |

| Temperature | Reflux (typically 110-120 °C with toluene) |

| Reaction Time | 4 - 8 hours |

| Work-up & Purification | |

| Quenching | Saturated NaHCO₃ solution |

| Extraction | Diethyl ether or Ethyl acetate |

| Purification | Distillation under reduced pressure |

| Expected Yield | 70 - 85% |

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of alkyl crotonates and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

-

Crotonic acid

-

Heptanol

-

Concentrated sulfuric acid

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Boiling chips

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add crotonic acid (0.5 mol), heptanol (1.25 mol), toluene (100 mL), and a few boiling chips.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.05 mol) to the reaction mixture.

-

Azeotropic Distillation: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux using a heating mantle. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the separatory funnel to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent (toluene and diethyl ether) using a rotary evaporator.

-

Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.

Experimental Workflow

Caption: General Experimental Workflow for this compound Synthesis.

Safety Considerations

-

Crotonic acid is corrosive and can cause severe skin burns and eye damage.

-

Heptanol is flammable and can cause skin and eye irritation.

-

Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

-

Toluene and diethyl ether are highly flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.

-

Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound from crotonic acid via Fischer esterification is a straightforward and well-established method. By carefully controlling the reaction conditions, particularly the removal of water, high yields of the desired ester can be achieved. The protocol and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and utilize this compound in their work.

References

Heptyl Crotonate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl crotonate (CAS No. 16930-99-7), also known as heptyl (E)-but-2-enoate or 2-butenoic acid heptyl ester, is an organic compound belonging to the ester family. It is the ester formed from the condensation of crotonic acid and heptanol. While direct and extensive research on the specific biological activities of this compound is limited, its structural components—a short-chain fatty acid (SCFA) in crotonic acid and a seven-carbon alcohol chain—suggest potential areas of investigation, particularly in fields related to gut microbiome signaling and cellular metabolism. This guide provides an overview of available supplier information, a detailed synthesis protocol, and a discussion of potential, hypothesized biological pathways for researchers interested in exploring the properties and applications of this molecule.

Supplier Information for Research-Grade this compound

For researchers looking to procure this compound for laboratory use, several chemical suppliers offer this compound in various purities and quantities. The following table summarizes the available information from a selection of suppliers. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is recommended for the most current data.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| Alfa Chemistry | 16930-99-7 | ≥ 96% | Inquire | Provides basic physical and chemical properties. |

| BOC Sciences | 16930-99-7 | Inquire | For experimental/research use only | Offers a range of research chemicals and custom synthesis services.[1] |

| LookChem | 16930-99-7 | ≥ 99% | 10g, 100g, and larger | Lists multiple suppliers, primarily from China, with varying minimum order quantities. |

| Chemlyte Solutions | 16930-99-7 | ≥ 99% | 100g and larger | For R&D and commercial use. |

| Zibo Hangyu Biotech | 16930-99-7 | ≥ 99% | 10g and larger | States the compound is an important raw material. |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Boiling Point | 235.7 °C at 760 mmHg |

| Density | 0.889 g/cm³ |

| Flash Point | 106.1 °C |

| Appearance | Colorless to pale yellow liquid (estimated) |

| Solubility | Soluble in alcohol; sparingly soluble in water (est. 16.97 mg/L at 25°C). |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for synthesizing this compound in a laboratory setting is through Fischer esterification. This acid-catalyzed reaction involves the condensation of crotonic acid with heptanol.

Materials:

-

Crotonic acid (CH₃CH=CHCOOH)

-

Heptanol (CH₃(CH₂)₆OH)

-

Concentrated Sulfuric Acid (H₂SO₄) - as a catalyst

-

Anhydrous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Benzene or Toluene (for azeotropic removal of water)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Dean-Stark apparatus or a similar water separator

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine crotonic acid, a molar excess of heptanol (e.g., 1.5 to 2 equivalents), and a solvent such as benzene or toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with the solvent and collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic catalyst and any unreacted crotonic acid. Be cautious of CO₂ evolution.

-

Workup - Extraction: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.

Potential Biological Signaling Pathways

While no direct studies on this compound's biological activity are readily available, we can hypothesize its potential mechanisms of action based on the known roles of short-chain fatty acids (SCFAs), of which crotonic acid is a member. SCFAs are well-documented as key signaling molecules, particularly in the context of the gut microbiome.[2] They primarily exert their effects through two main pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

It is plausible that this compound, upon absorption, could be hydrolyzed by esterases to release crotonic acid and heptanol, with the former then participating in these signaling pathways.

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known to activate several GPCRs, including FFAR2 (GPR43) and FFAR3 (GPR41). This activation can trigger a cascade of intracellular events, influencing immune responses, hormone secretion, and gut homeostasis.

Histone Deacetylase (HDAC) Inhibition

SCFAs, particularly butyrate, are potent inhibitors of HDACs. By inhibiting these enzymes, SCFAs can alter chromatin structure and gene expression, leading to various cellular effects, including anti-inflammatory responses and regulation of cell proliferation.

Conclusion and Future Research Directions

This compound is a readily synthesizable ester with potential for exploration in various research domains, particularly those related to the biological activities of short-chain fatty acids. The lack of specific research on this compound presents an opportunity for novel investigations. Future studies could focus on:

-

Hydrolytic Stability: Determining the rate of hydrolysis of this compound in various biological matrices to understand the release kinetics of crotonic acid and heptanol.

-

In Vitro Signaling Assays: Testing the activity of this compound and its hydrolysis products on GPCRs like FFAR2/3 and their efficacy as HDAC inhibitors.

-

Cell Culture Studies: Investigating the effects of this compound on cell lines relevant to gut health, immunology, and metabolic diseases.

-

Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

By leveraging the established knowledge of SCFA biology, researchers can begin to unravel the potential therapeutic or research applications of this compound and similar ester compounds.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Alkyl Crotonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of alkyl crotonates, a class of α,β-unsaturated esters with significant applications in organic synthesis and as reactive intermediates in the development of covalent therapeutics.

Physical and Chemical Properties

Alkyl crotonates are typically colorless to pale yellow liquids with characteristic fruity or pungent odors. Their physical properties, such as boiling point and density, exhibit predictable trends based on the increasing chain length of the alkyl group. While generally insoluble in water, they are soluble in many common organic solvents.

Table 1: Physical Properties of Common Alkyl Crotonates

| Alkyl Crotonate | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Methyl Crotonate | C₅H₈O₂ | 100.12 | 118-121[1][2][3][4] | 0.944[2][3][4] | 1.423[2][3][4] |

| Ethyl Crotonate | C₆H₁₀O₂ | 114.14 | 142-143[5][6][7] | 0.918[5][6][7] | 1.424[5][6][7] |

| Propyl Crotonate | C₇H₁₂O₂ | 128.17 | 156-158[8] | 0.907 (at 20°C)[9] | 1.425-1.431[8] |

| Butyl Crotonate | C₈H₁₄O₂ | 142.20 | 180[10] | ~0.905 (at 20°C) | 1.425-1.435 |

Table 2: Solubility and Safety Data for Common Alkyl Crotonates

| Alkyl Crotonate | Water Solubility | Organic Solvent Solubility | Flash Point (°C) |

| Methyl Crotonate | Insoluble | Soluble | -1[2] |

| Ethyl Crotonate | Insoluble[9] | Soluble in ethanol and oils | 2[5][7] |

| Propyl Crotonate | 1439 mg/L (estimated)[8] | Soluble in alcohol[8] | 45[8] |

| Butyl Crotonate | Soluble (reported, but likely low)[10] | Soluble in alcohol | 62.22 |

Spectroscopic Characterization

The structure of alkyl crotonates can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As a representative example, the ¹H and ¹³C NMR spectra of ethyl crotonate exhibit characteristic signals for the ethyl group and the crotonate moiety.

-

¹H NMR (CDCl₃):

-

~1.25 ppm (t, 3H, -CH₂CH₃ )

-

~1.88 ppm (dd, 3H, =CHCH₃ )

-

~4.15 ppm (q, 2H, -OCH₂ CH₃)

-

~5.80 ppm (dq, 1H, -COCH=)

-

~6.95 ppm (dq, 1H, =CHCH₃)

-

-

¹³C NMR (CDCl₃):

-

~14.2 ppm (-CH₂CH₃ )

-

~18.0 ppm (=CHCH₃ )

-

~60.2 ppm (-OCH₂ CH₃)

-

~122.8 ppm (-COCH =)

-

~144.5 ppm (=CH CH₃)

-

~166.5 ppm (C =O)

-

Infrared (IR) Spectroscopy

The IR spectrum of a typical alkyl crotonate is dominated by strong absorptions corresponding to the carbonyl and carbon-carbon double bonds.

-

C=O stretch: A strong, sharp peak around 1720 cm⁻¹.

-

C=C stretch: A medium intensity peak around 1655 cm⁻¹.

-

C-O stretch: A strong peak in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of alkyl crotonates typically shows a discernible molecular ion peak. Common fragmentation patterns include the loss of the alkoxy group (-OR) and cleavage at the allylic position. For methyl crotonate (m/z 100), significant fragments are often observed at m/z 69 (loss of -OCH₃) and m/z 41. For ethyl crotonate (m/z 114), a prominent fragment can be seen at m/z 69 (loss of -OC₂H₅).

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of alkyl crotonates is dominated by the electrophilic nature of the β-carbon in the α,β-unsaturated system. This makes them susceptible to nucleophilic attack, most notably through Michael (1,4-conjugate) addition.

Michael Addition

The electron-withdrawing ester group polarizes the C=C double bond, rendering the β-carbon electrophilic. This allows for the addition of soft nucleophiles, such as thiols and amines.

Caption: Michael Addition to an Alkyl Crotonate.

Relevance to Drug Development: Covalent Inhibition

The ability of α,β-unsaturated carbonyl compounds to act as Michael acceptors is a key strategy in the design of targeted covalent inhibitors (TCIs). These drugs form a stable covalent bond with a nucleophilic amino acid residue, most commonly cysteine, within the active site of a target protein. This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and improved selectivity.

Several approved drugs, such as ibrutinib (a Bruton's tyrosine kinase inhibitor) and afatinib (an EGFR inhibitor), utilize an acrylamide warhead, which is structurally related to alkyl crotonates, to covalently modify a cysteine residue in their respective target kinases. This covalent modification effectively inactivates the enzyme and disrupts downstream signaling pathways implicated in disease.

Caption: Covalent Inhibition of a Protein Kinase.

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and a key reaction of a simple alkyl crotonate.

Synthesis of Ethyl Crotonate via Fischer Esterification

This procedure describes the acid-catalyzed esterification of crotonic acid with ethanol.

Caption: Synthesis of Ethyl Crotonate.

Materials:

-

Crotonic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

To a round-bottom flask, add crotonic acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by simple distillation.

-

Purify the crude ethyl crotonate by fractional distillation, collecting the fraction boiling at approximately 142-143°C.

General Experimental Workflow for Synthesis and Characterization

Caption: Experimental Workflow.

Michael Addition of N-Acetylcysteine to Ethyl Crotonate

This protocol provides a model for the reaction of an alkyl crotonate with a thiol, mimicking the interaction with a cysteine residue.

Materials:

-

Ethyl crotonate

-

N-acetyl-L-cysteine

-

Ethanol (or a suitable solvent)

-

Triethylamine (or another suitable base)

Procedure:

-

Dissolve N-acetyl-L-cysteine in ethanol in a round-bottom flask.

-

Add a catalytic amount of triethylamine to the solution.

-

To this solution, add an equimolar amount of ethyl crotonate dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the Michael adduct.

This guide provides a foundational understanding of the physical and chemical characteristics of alkyl crotonates, highlighting their significance in the context of modern drug discovery and development. The provided experimental protocols offer a starting point for the synthesis and manipulation of these versatile chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. US20100048939A1 - Process for the addition of thiolates to ?,?-unsaturated carbonyl or sulfonyl compounds - Google Patents [patents.google.com]

- 4. Khan Academy [khanacademy.org]

- 5. Ethyl trans-crotonate | C6H10O2 | CID 429065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Ethyl crotonate 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of Heptanol and Crotonic Acid to Synthesize Heptyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of heptyl crotonate via the Fischer esterification of 1-heptanol and crotonic acid. Fischer esterification is a classic and versatile acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] These notes are intended to guide researchers in the efficient synthesis, purification, and characterization of this compound, a valuable compound in the fragrance and flavor industry and a potential building block in pharmaceutical synthesis.

Introduction

Fischer esterification is a fundamental reaction in organic synthesis, prized for its atom economy and the use of relatively benign reagents.[4] The reaction involves the condensation of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong Brønsted acid like sulfuric acid or p-toluenesulfonic acid, to produce an ester and water.[2][5] The reaction is an equilibrium process, and therefore, reaction conditions are optimized to favor the formation of the ester product.[2][3][6] This is commonly achieved by using an excess of one of the reactants (usually the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[2][6][7]

This compound is an ester with applications in the fragrance industry and can serve as a versatile intermediate in the synthesis of more complex molecules. Its synthesis via Fischer esterification provides a practical example of this important reaction class.

Reaction Mechanism and Stoichiometry

The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[8][9]

The overall balanced chemical equation for the Fischer esterification of crotonic acid and 1-heptanol is:

CH₃CH=CHCOOH + CH₃(CH₂)₆OH ⇌ CH₃CH=CHCOO(CH₂)₆CH₃ + H₂O (Crotonic Acid + 1-Heptanol ⇌ this compound + Water)

Quantitative Data Summary

The following table summarizes typical quantitative data for the Fischer esterification of crotonic acid and 1-heptanol. Please note that actual yields may vary depending on the specific reaction scale, purity of reagents, and efficiency of the workup and purification procedures.

| Parameter | Value/Range | Notes |

| Reactants | ||

| Crotonic Acid (Molar Equiv.) | 1.0 | Limiting Reagent |

| 1-Heptanol (Molar Equiv.) | 2.0 - 5.0 | Used in excess to drive the equilibrium.[6] |

| Catalyst | ||

| Concentrated Sulfuric Acid | 1-5 mol% | A common and effective catalyst.[5] |

| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | A solid catalyst, often easier to handle.[5] |

| Reaction Conditions | ||

| Temperature | 100 - 140 °C | Reflux temperature, dependent on the solvent if used. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or GC for completion. |

| Product Properties | ||

| Product Name | This compound | |

| CAS Number | 16930-99-7 | [10][11][12] |

| Molecular Formula | C₁₁H₂₀O₂ | [11][12] |

| Molecular Weight | 184.28 g/mol | [11] |

| Boiling Point | 229-231 °C at 760 mmHg | [10][12] |

| Density | ~0.889 g/cm³ | [11] |

| Appearance | Colorless to pale yellow liquid | [10][12] |

| Yield | ||

| Expected Yield | 60 - 85% | Highly dependent on reaction conditions and purification. |

Experimental Protocol: Synthesis of this compound

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Materials and Equipment:

-

Crotonic acid (≥98%)

-

1-Heptanol (≥98%)

-

Concentrated sulfuric acid (95-98%)

-

Toluene (optional, for Dean-Stark setup)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Dean-Stark apparatus (optional)

-

Heating mantle with a magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

TLC plates (silica gel), chamber, and developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

-

UV lamp for TLC visualization

Reaction Setup and Procedure:

-

Reactant Charging: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add crotonic acid (1.0 molar equivalent) and 1-heptanol (3.0 molar equivalents).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 2-3 mol% relative to the crotonic acid) to the stirred mixture. The addition of sulfuric acid is exothermic, so it should be done cautiously.

-

Reflux: Attach a reflux condenser to the round-bottom flask. If using a Dean-Stark apparatus to remove water, place it between the flask and the condenser and fill the trap with toluene before starting the reaction.

-

Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. The reaction temperature will be around 120-140°C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the crotonic acid spot and the appearance of a new, less polar product spot (this compound) indicates the reaction is proceeding.

-

Reaction Completion: Continue refluxing until the starting material (crotonic acid) is consumed or the reaction no longer progresses as monitored by TLC (typically 4-8 hours).

Work-up and Isolation:

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Dilution: Dilute the cooled mixture with diethyl ether or ethyl acetate (approximately 2-3 times the volume of the reaction mixture).

-

Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted crotonic acid. Caution: Carbon dioxide gas will be evolved during this step, so vent the separatory funnel frequently. Continue washing until the effervescence ceases.

-

Aqueous Washes: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent and excess 1-heptanol.

Purification:

The crude this compound can be purified by vacuum distillation.

-

Set up a distillation apparatus for vacuum distillation.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The boiling point at atmospheric pressure is 229-231 °C, which will be significantly lower under vacuum.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

¹H NMR: Expected signals would include those for the vinyl protons of the crotonate moiety, the heptyl chain protons, and the methyl group of the crotonate. The chemical shifts and coupling constants would be characteristic of the this compound structure. For example, based on ethyl crotonate, one would expect the vinyl protons to appear as multiplets in the range of 5.8-7.0 ppm.[13][14][15]

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the heptyl chain.[13][14][15]

-

IR Spectroscopy: A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester is expected.

Visualizations

Fischer Esterification Mechanism

Caption: Mechanism of the Fischer Esterification.

Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thno.org [thno.org]

- 5. Ethyl crotonate for synthesis 623-70-1 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound, 16930-99-7 [thegoodscentscompany.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. This compound [flavscents.com]

- 13. asahilab.co.jp [asahilab.co.jp]

- 14. magritek.com [magritek.com]

- 15. azom.com [azom.com]

Application Note: Quantitative Analysis of Heptyl Crotonate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Heptyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an ester with potential applications in various industries, requires accurate quantification for quality control, research, and development purposes. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, ensuring reliable and reproducible results. This document also includes a detailed experimental protocol, data presentation guidelines, and visual representations of the workflow.

Introduction

This compound (C11H20O2) is an organic compound belonging to the ester family. Its analysis is crucial in various fields, including flavor and fragrance, industrial chemistry, and potentially in pharmaceutical development as an intermediate or excipient. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][2] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[1][2] This application note provides a validated GC-MS method for the determination of this compound.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for liquid samples containing this compound.

Materials:

-

This compound analytical standard

-

Hexane (or other suitable organic solvent), HPLC grade

-

Volumetric flasks

-

Micropipettes

-

Vortex mixer

-

GC vials with septa

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of hexane.

-

Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

For liquid samples, accurately dilute a known volume of the sample with hexane to bring the expected concentration of this compound within the calibration range.

-

Vortex the diluted sample for 30 seconds to ensure homogeneity.

-

Transfer an aliquot of the prepared sample or standard solution into a 2 mL GC vial and cap securely.

-

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Quantitative Data Summary

A calibration curve should be generated by plotting the peak area of this compound against the corresponding concentration of the prepared standards. The linearity of the method should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995. The concentration of this compound in unknown samples can then be determined using the regression equation from the calibration curve.

Table 2: Hypothetical Quantitative Analysis Results for this compound

| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |

| Standard 1 (1 µg/mL) | 12.52 | 15,234 | 1.0 |

| Standard 2 (5 µg/mL) | 12.52 | 76,170 | 5.0 |

| Standard 3 (10 µg/mL) | 12.52 | 151,987 | 10.0 |

| Standard 4 (25 µg/mL) | 12.52 | 380,123 | 25.0 |

| Standard 5 (50 µg/mL) | 12.52 | 759,885 | 50.0 |

| Standard 6 (100 µg/mL) | 12.52 | 1,520,112 | 100.0 |

| Sample A | 12.52 | 254,678 | 16.7 |

| Sample B | 12.53 | 567,890 | 37.3 |

Note: The data presented in this table is for illustrative purposes only.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of this compound.

Caption: Workflow for GC-MS analysis of this compound.

Predicted Mass Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization, which is useful for its identification.

Caption: Predicted fragmentation of this compound in MS.

References

Application Note: 1H and 13C NMR Spectral Assignment for Heptyl Crotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl crotonate is an organic ester with applications in the flavor and fragrance industry. As with any synthesized compound, unequivocal structural confirmation is paramount for quality control and regulatory purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note provides a detailed protocol and spectral assignment for the 1H and 13C NMR analysis of this compound. The data presented herein is based on established principles of NMR spectroscopy and comparative analysis with similar crotonate esters.

Experimental Protocols

Objective: To acquire and assign the 1H and 13C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tubes

Instrumentation:

-

500 MHz NMR Spectrometer equipped with a broadband probe

Software:

-

NMR data acquisition and processing software

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6 mL of CDCl3 in a clean, dry vial.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Spectroscopy:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical acquisition parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: 3-4 s

-

Spectral width: 20 ppm

-

-

-

13C NMR Spectroscopy:

-

Acquire a one-dimensional 13C NMR spectrum with proton decoupling.

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 240 ppm

-

-

-

2D NMR Spectroscopy (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct 1H-13C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations (over 2-3 bonds).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for 1H and 13C).

-

Integrate the signals in the 1H NMR spectrum.

-

Analyze the multiplicities of the signals (singlet, doublet, triplet, etc.).

-

Data Presentation

The predicted 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These assignments are based on the analysis of related compounds like ethyl crotonate and standard NMR chemical shift increments.[1][2][3]

Table 1: Predicted 1H NMR Spectral Data for this compound in CDCl3

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 1 | ~0.89 | t | 3H | ~6.8 |

| 2, 3, 4, 5 | ~1.29 | m | 8H | - |

| 6 | ~1.64 | p | 2H | ~6.7 |

| 7 | ~4.15 | t | 2H | ~6.7 |

| 9 | ~5.82 | dq | 1H | ~15.6, ~1.7 |

| 10 | ~6.97 | dq | 1H | ~15.6, ~6.9 |

| 11 | ~1.88 | dd | 3H | ~6.9, ~1.7 |

Table 2: Predicted 13C NMR Spectral Data for this compound in CDCl3

| Atom Number | Chemical Shift (δ, ppm) |

| 1 | ~14.0 |

| 2 | ~22.5 |

| 3 | ~31.7 |

| 4 | ~28.9 |

| 5 | ~25.8 |

| 6 | ~28.6 |

| 7 | ~64.4 |

| 8 | ~166.4 |

| 9 | ~122.5 |

| 10 | ~144.8 |

| 11 | ~18.0 |

Spectral Assignment Workflow

The following diagram illustrates the logical workflow for the complete assignment of the 1H and 13C NMR spectra of this compound, utilizing a combination of 1D and 2D NMR experiments.

Caption: Workflow for the NMR spectral assignment of this compound.

Signaling Pathway of Key Correlations

The following diagram illustrates the key correlations observed in 2D NMR experiments that are crucial for the structural confirmation of this compound.

Caption: Key 2D NMR correlations for this compound.

References

Application Notes and Protocols: Heptyl Crotonate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Heptyl crotonate, an α,β-unsaturated ester, serves as a versatile and valuable starting material in organic synthesis. Its conjugated system, comprising a carbon-carbon double bond and a carbonyl group, allows for a variety of transformations, making it a key building block for the synthesis of a wide range of organic molecules, including fragrances, flavor compounds, and intermediates for pharmaceuticals. These application notes provide an overview of key reactions involving this compound, complete with detailed experimental protocols and quantitative data.

Michael Addition: Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a fundamental reaction for α,β-unsaturated carbonyl compounds like this compound. This reaction involves the 1,4-addition of a nucleophile to the β-carbon of the ester, leading to the formation of a new carbon-carbon bond. A wide array of nucleophiles, including enolates, amines, and organometallic reagents, can be employed.

The addition of soft carbon nucleophiles like diethyl malonate to crotonates is a classic method for the synthesis of γ-keto esters and their derivatives. These products are valuable intermediates in the synthesis of more complex molecules.

Experimental Protocol: Michael Addition of Diethyl Malonate to this compound (Adapted from a similar reaction with crotonaldehyde)

-

Reaction Setup: To a stirred solution of diethyl malonate (1.7 mmol) in 10 mL of dichloromethane (CH₂Cl₂), add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 eq).

-

Addition of this compound: Slowly add this compound (1.7 mmol) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 18 hours.

-

Work-up: Quench the reaction by adding 2M HCl. Extract the product with CH₂Cl₂ (2 x 20 mL).

-

Purification: Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| Diethyl Malonate | This compound | Sodium Ethoxide | CH₂Cl₂ | 18 | >90 (expected) |

Table 1: Representative data for the Michael addition of diethyl malonate to an α,β-unsaturated carbonyl compound.

Caption: Workflow for the Michael addition of diethyl malonate to this compound.

Conjugate Addition of Organometallic Reagents

Organometallic reagents, particularly organocuprates (Gilman reagents) and Grignard reagents in the presence of a copper catalyst, are highly effective for the 1,4-addition of alkyl or aryl groups to α,β-unsaturated esters. This method allows for the direct formation of β-substituted esters.

The use of a catalytic amount of a copper salt, such as copper(I) cyanide (CuCN), can direct Grignard reagents to undergo conjugate addition rather than the typical 1,2-addition to the carbonyl group.

Experimental Protocol: Copper-Catalyzed Addition of n-Butylmagnesium Bromide to this compound (Adapted from a protocol for sec-butyl crotonate)

-

Grignard Reagent Preparation: Prepare a solution of n-butylmagnesium bromide (0.22 mole) in anhydrous diethyl ether.

-

Catalyst Addition: Cool the Grignard solution in an ice bath and add copper(I) cyanide (0.004 mole) in one portion with stirring.

-

Substrate Addition: Add a solution of this compound (0.2 mole) in anhydrous diethyl ether dropwise to the reaction mixture over 1-1.5 hours while maintaining the temperature in the ice bath.

-

Reaction Progression: After the addition is complete, stir the mixture in the ice bath for an additional 15 minutes, then allow it to warm to room temperature and stir for another 1-1.5 hours.

-

Work-up: Pour the reaction mixture onto a mixture of ice, concentrated hydrochloric acid (35 mL), and ether (50 mL) with vigorous stirring. Separate the layers and extract the aqueous layer with ether.

-

Purification: Combine the ether layers, wash with sodium bicarbonate solution and then water, and dry over anhydrous sodium sulfate. Remove the ether by distillation and purify the residue by fractional distillation.

| Grignard Reagent | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

| n-Butylmagnesium Bromide | This compound | CuCN | Diethyl Ether | 2.5-3 | 75-85 (expected) |

Table 2: Expected quantitative data for the copper-catalyzed Grignard addition to this compound.

Caption: Pathway for the copper-catalyzed conjugate addition of a Grignard reagent.

Synthesis of Fragrance Compounds

This compound is a precursor for the synthesis of various fragrance and flavor compounds. A notable example is the synthesis of 2-heptylcyclopentanone, a compound with a floral, jasmine-like scent. This transformation can be achieved through a tandem Michael-Dieckmann condensation reaction.

Synthetic Pathway to 2-Heptylcyclopentanone

A potential synthetic route involves the Michael addition of a suitable nucleophile to this compound to form a δ-keto ester, which can then undergo an intramolecular Dieckmann condensation to form the cyclopentanone ring.

Caption: Synthetic route from this compound to 2-heptylcyclopentanone.

Other Key Transformations

The double bond in this compound can be epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate for the synthesis of various difunctionalized compounds.

Experimental Protocol: Epoxidation of this compound

-

Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane (10 mL).

-

Reagent Addition: Add m-CPBA (1.1 mmol) portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

| This compound | m-CPBA | CH₂Cl₂ | 0 to RT | >90 (expected) |

Table 3: Expected conditions and yield for the epoxidation of this compound.

The carbon-carbon double bond of this compound can be selectively reduced to yield heptyl butyrate, a compound known for its fruity aroma and use as an insect attractant.[1] Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Catalyst Preparation: In a hydrogenation flask, suspend a catalytic amount of Palladium on carbon (10% Pd/C) in a solvent like ethanol.

-

Substrate Addition: Add a solution of this compound in ethanol to the flask.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Completion: Monitor the reaction by TLC or GC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

-